6-Amino-4-bromopicolinic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
6-amino-4-bromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
XBTMDJYIJHDTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)N)Br |
Origin of Product |
United States |
Structural Classification and Nomenclature Within Pyridine Carboxylic Acid Systems
6-Amino-4-bromopicolinic acid belongs to the class of pyridine (B92270) carboxylic acids. wikipedia.org Structurally, it is a derivative of picolinic acid, which is pyridine-2-carboxylic acid. wikipedia.orgnih.gov The core structure is a pyridine ring with a carboxylic acid group at the 2-position. What distinguishes this particular compound is the substitution pattern on the pyridine ring: an amino group (-NH₂) at the 4-position and a bromine atom (-Br) at the 6-position. smolecule.com
The systematic IUPAC name for this compound is 4-amino-6-bromopyridine-2-carboxylic acid. chemwhat.com This nomenclature clearly defines the parent heterocycle (pyridine), the principal functional group (carboxylic acid at position 2), and the type and location of the substituents (an amino group at C4 and a bromine atom at C6). Picolinic acid and its isomers, nicotinic acid (3-carboxy pyridine) and isonicotinic acid (4-carboxy pyridine), form a fundamental group of pyridine carboxylic acids, with the position of the carboxylic acid group significantly influencing their chemical and biological properties. wikipedia.org
The presence of the amino and bromo substituents on the picolinic acid scaffold creates a unique electronic environment and provides multiple reactive sites for further chemical modifications. These features are central to its utility in synthetic chemistry.
| Compound Name | Parent Structure | Substituents | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Picolinic acid | 4-amino, 6-bromo | 1060811-27-9 | C₆H₅BrN₂O₂ | 217.02 |
| Picolinic acid | Pyridine | 2-carboxy | 98-98-6 | C₆H₅NO₂ | 123.11 |
| 4-Aminopicolinic acid | Picolinic acid | 4-amino | 100047-36-7 | C₆H₆N₂O₂ | 138.12 |
| 6-Bromopicolinic acid | Picolinic acid | 6-bromo | 21190-87-4 | C₆H₄BrNO₂ | 202.01 |
Academic Significance and Contemporary Research Landscape of Substituted Picolinic Acids
Substituted picolinic acids are a remarkable class of compounds that have garnered significant attention in various fields of chemical research, particularly in agrochemistry and medicinal chemistry. mdpi.comnih.gov The research landscape is vibrant, with numerous studies focusing on the synthesis and biological evaluation of novel picolinic acid derivatives. umsl.eduumsl.edu
In the realm of agricultural science, picolinic acid derivatives are well-established as potent herbicides. mdpi.comresearchgate.net Compounds like picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) and clopyralid (B1669233) have been used for decades. mdpi.com More recently, the discovery of 6-aryl-picolinates, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, has marked a significant advancement in the development of synthetic auxin herbicides. mdpi.comresearchgate.net These compounds exhibit high efficacy at low application rates for controlling broadleaf weeds. researchgate.net The contemporary research in this area focuses on modifying the picolinic acid scaffold to discover new herbicides with improved potency, selectivity, and environmental profiles. mdpi.commdpi.com
In medicinal chemistry, the picolinic acid scaffold is recognized for its ability to chelate metal ions and interact with biological targets. wikipedia.orgnih.gov This has led to the investigation of picolinic acid derivatives for a wide range of therapeutic applications. nih.gov For instance, some derivatives have been explored for their potential as enzyme inhibitors. nih.gov The ability of the picolinic acid structure to be readily functionalized allows for the generation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. nih.gov
Overview of Key Research Avenues for Halogenated Aminopicolinic Acid Derivatives
Strategies for the Construction of Substituted Picolinic Acid Scaffolds
Regioselective Halogenation Approaches (e.g., Bromination, Chlorination)
Regioselective halogenation is a fundamental step in the synthesis of many halogenated picolinic acid derivatives. The directing effects of the existing substituents on the pyridine (B92270) ring play a crucial role in determining the position of halogenation.
Bromination: The introduction of a bromine atom at a specific position on the picolinic acid ring is a key transformation. For instance, the synthesis of 6-bromopicolinic acid can be achieved by reacting picolinic acid with bromine (Br₂) in acetic acid at elevated temperatures. Another approach involves the halogen exchange of 6-chloropicolinic acid with concentrated hydrobromic acid (HBr) under reflux conditions.
Chlorination: Similar to bromination, chlorination can be achieved using various reagents. The synthesis of 6-chloropicolinic acid, a precursor for 6-bromopicolinic acid, is accomplished through the reaction of picolinic acid with thionyl chloride (SOCl₂).
The regioselectivity of these reactions is often dictated by the electronic properties of the substituents already present on the pyridine ring. For example, the carboxylic acid group in picolinic acid can influence the position of incoming electrophiles.
Introduction of Amino Functionalities via Amination Reactions
The installation of an amino group onto the picolinic acid scaffold is another critical step. This can be accomplished through various amination strategies.
One common method is the nucleophilic substitution of a halogen atom with an amine source. For example, a brominated picolinic acid derivative can be treated with ammonia (B1221849) or another amine to introduce the amino group. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a versatile and widely used alternative for forming carbon-nitrogen bonds. These reactions typically employ a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of a pyridine halide with an amine.
Diazotization and Subsequent Bromination Procedures
Diazotization reactions provide a powerful method for converting primary aromatic amines into various other functional groups, including halides. This process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.org This diazonium salt can then be subjected to a Sandmeyer-type reaction, where it is treated with a copper(I) bromide to introduce a bromine atom. researchgate.net
This two-step sequence is particularly useful for introducing a bromine atom at a position that might be difficult to access through direct bromination.
Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids
Decarboxylative halogenation has emerged as a valuable strategy for the synthesis of aryl halides from readily available carboxylic acids. acs.org This transformation involves the removal of the carboxylic acid group and its replacement with a halogen atom.
Recent advancements have led to the development of metal-free methods for the decarboxylative halogenation of 2-picolinic acids. rsc.org One such method utilizes a dihalomethane reagent in the presence of an oxidant like t-BuOCl and a base under an oxygen atmosphere. rsc.orgresearchgate.net This approach offers a convenient route to 2-halopyridine derivatives. rsc.org Furthermore, copper-catalyzed decarboxylative halogenation reactions, often promoted by light (photocatalysis), have shown exceptional breadth in scope, allowing for the bromo-, iodo-, chloro-, and fluoro-decarboxylation of a wide range of (hetero)aryl carboxylic acids. nih.govprinceton.eduosti.gov
Multi-Step Reaction Sequences and Convergent Syntheses
The synthesis of complex molecules like this compound often requires multi-step reaction sequences. These sequences may involve a combination of the strategies discussed above, executed in a specific order to achieve the desired substitution pattern.
Formation of Picolinic Acid Derivatives from Hydrazine (B178648) Hydrate (B1144303) and Carbonate Intermediates
Hydrazine hydrate is a key reagent in the synthesis of various heterocyclic compounds, including derivatives of picolinic acid. It is often used to form hydrazide intermediates from esters. For example, methyl picolinate (B1231196) can be reacted with hydrazine hydrate to form picolinohydrazide. pensoft.net This hydrazide can then be used as a building block for further transformations.
Employment of Protecting Group Chemistry in Aminopicolinic Acid Synthesis
In the multi-step synthesis of complex molecules like aminopicolinic acids, protecting group chemistry is an indispensable tool. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing chemical transformations to be performed selectively at other sites in the molecule. organic-chemistry.orgpressbooks.pub For aminopicolinic acids, both the amino and carboxylic acid groups are reactive. The amino group is nucleophilic, while the carboxylic acid is acidic and can react with bases or be converted to other functional groups. organic-chemistry.orgnih.gov
To prevent unwanted side reactions, these groups are often protected. The amino group can be converted into a carbamate, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) derivative. organic-chemistry.org This conversion renders the amino group non-nucleophilic, enabling other reactions, like halogenation or coupling, to proceed on the pyridine ring without interference. organic-chemistry.org A key advantage of using different protecting groups within the same molecule is the potential for an "orthogonal strategy," where one group can be removed under specific conditions (e.g., acid for Boc) while the other (e.g., a base-labile Fmoc group) remains intact, allowing for sequential, site-specific modifications. organic-chemistry.org
The selection of a protecting group is governed by several criteria: it must be easy to introduce, stable to the conditions of subsequent reaction steps, and easy to remove with high yield. pressbooks.pub In the synthesis of aminopicolinic acid derivatives, the Boc group is common. For instance, 6-N-Boc-aminopicolinic acid is a known intermediate where the amino group is protected, facilitating further modifications. cymitquimica.com Similarly, syntheses involving 6-bromopicolinic acid have utilized Boc-protected amino acids to form amide linkages without interference from the protected amino functionality. acs.org
Table 1: Common Protecting Groups in Aminopicolinic Acid Synthesis
| Functional Group | Protecting Group | Common Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Amino | tert-butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) |
| Carboxylic Acid | Ester (e.g., Methyl, Ethyl, Benzyl) | - | Acid or base-catalyzed hydrolysis; Hydrogenolysis for Benzyl (B1604629) esters |
Synthesis via Nitration of Picolinic Acid N-Oxide and Catalytic Reduction
A well-established route to introduce an amino group onto a pyridine ring at a specific position is through the nitration of a pyridine N-oxide intermediate, followed by the reduction of the resulting nitro group. umsl.eduoup.com This method is particularly effective for producing 4-aminopicolinic acid and its analogs. umsl.eduumsl.edu
The process begins with the oxidation of picolinic acid to picolinic acid N-oxide, often using reagents like hydrogen peroxide in acetic acid. umich.edu The N-oxide is crucial as it activates the pyridine ring for electrophilic nitration, directing the substitution primarily to the 4-position. The nitration is typically carried out using a mixture of sulfuric acid and fuming nitric acid. umsl.edu This reaction yields 4-nitropicolinic acid N-oxide. umsl.eduumich.edu
The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a common method, employing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. umsl.educhemicalbook.com This step can also simultaneously reduce the N-oxide back to the pyridine. nih.gov This two-stage process provides a reliable pathway to 4-aminopicolinic acid from picolinic acid. umsl.eduumsl.edu This aminopicolinic acid can then serve as a precursor for further modifications, such as halogenation, to produce compounds like this compound. The presence of the nitro group on the pyridine ring creates a highly polarized system, making it a key intermediate in the synthesis of various aminopicolinic acid derivatives.
Table 2: Example Synthesis of 4-Aminopicolinic Acid
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Oxidation | Picolinic acid | H₂O₂/Acetic Acid | Picolinic acid N-oxide | umich.edu |
| 2. Nitration | Picolinic acid N-oxide | H₂SO₄/HNO₃ | 4-Nitropicolinic acid N-oxide | umsl.edu |
Modern Advancements in Sustainable and Efficient Synthetic Protocols
Recent research has focused on developing greener, safer, and more efficient methods for synthesizing halogenated picolinic acids, moving away from harsh reagents and improving atom economy.
In-Situ Generation of Halogenating Agents in Batch and Flow Systems
A significant advancement in sustainable chemistry is the in-situ generation of reactive species, which avoids the handling and storage of toxic and unstable reagents. This is particularly relevant for halogenation reactions. One innovative, transition-metal-free method for the halogenation of 2-picolinic acids involves using dihalomethane (e.g., dichloromethane) as the halogen source. rsc.org In this protocol, the decarboxylative halogenation proceeds smoothly under an oxygen atmosphere to yield 2-halogen-substituted pyridines in good yields. rsc.org This approach is operationally simple and utilizes low-cost, readily available materials. rsc.org
The development of flow chemistry systems offers further advantages for such processes. core.ac.uk Flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of reactive intermediates at any given time, and allow for easier scalability compared to traditional batch processes. acs.orgcore.ac.uk The combination of in-situ reagent generation with flow technology represents a state-of-the-art approach to the sustainable synthesis of halogenated intermediates required for producing compounds like this compound. core.ac.uk Another green approach involves the use of picolinic acid as a biodegradable chelating agent to assist in Fenton-like reactions, which generates selective oxidants in situ and accelerates iron cycling, extending the viable pH range of the reaction. researchgate.netacs.org
Optimized Reaction Conditions for High-Yielding Processes
The industrial production of specialty chemicals like this compound necessitates the development of high-yielding and cost-effective synthetic routes. Significant efforts have been directed towards optimizing reaction conditions to maximize efficiency. Patents often describe improved processes for preparing 6-aryl- and 6-heteroaryl-4-aminopicolinates, which frequently involve a 4-amino-6-bromopicolinic acid intermediate. google.comgoogle.com
One strategy involves a halogen exchange reaction where a 6-fluoro- or 6-chloropicolinic acid derivative is converted to the 6-bromo analog. For example, a 4-amino-6-fluoropicolinic acid derivative can be treated with hydrobromic acid (HBr) and water, often with acetic acid as a co-solvent, to facilitate the halogen exchange and simultaneously hydrolyze other groups to yield the desired 4-amino-6-bromopicolinic acid. google.comgoogle.com
Optimization of reaction parameters such as temperature, solvent, catalyst, and base is critical. For cross-coupling reactions to attach aryl groups, palladium catalysts are frequently used. google.com The reaction temperature for such steps is carefully controlled, often in the range of 80 °C to 120 °C, to ensure complete reaction and minimize byproduct formation. google.com Following the reaction, isolation and purification techniques, such as solvent extraction and differential solubility at specific pH ranges, are employed to obtain the final product with high purity. google.com
Table 3: Optimized Conditions for a Halogen Exchange Reaction
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | 4-amino-6-fluoropicolinate derivative, HBr, H₂O | Halogen exchange and hydrolysis | google.comgoogle.com |
| Co-solvent | Acetic Acid | Facilitate conversion | google.com |
| Temperature | 90 °C to 120 °C | Drive reaction to completion | google.com |
Substitution Reactions on the Pyridine Ring System
The pyridine ring of this compound is substituted with both an electron-donating amino group and an electron-withdrawing carboxylic acid, along with a halogen atom. This electronic landscape influences the regioselectivity and feasibility of substitution reactions.
The bromine atom on the pyridine ring is susceptible to nucleophilic substitution, a reaction that enhances the molecule's utility in creating diverse derivatives. smolecule.com The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide ion by various nucleophiles. smolecule.com This reactivity allows for the introduction of a wide array of functional groups, which can modify the compound's biological and chemical properties. For instance, in related picolinic acid derivatives, the bromine atom can be displaced by sulfur nucleophiles. nih.gov This type of reaction is fundamental in synthesizing a library of analogues for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry. smolecule.com
| Reaction Type | Substrate | Reagent | Product | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Amino-6-bromopicolinic acid | Various Nucleophiles (e.g., R-SH, R-OH) | 6-substituted-4-aminopicolinic acid | The bromine atom is replaced, allowing for the synthesis of diverse derivatives. smolecule.comsmolecule.com |
Halogen exchange reactions provide an alternative pathway to modify the halogen substituent on the picolinic acid ring. In a process known as halodecarboxylation, the carboxylic acid group of picolinic acids can be replaced by a halogen, but direct exchange on the halogenated ring is also a known transformation. rsc.orgosti.gov For example, a 6-chloropicolinic acid can be converted to 6-bromopicolinic acid via nucleophilic aromatic substitution using concentrated hydrobromic acid (HBr) under reflux conditions. This indicates the feasibility of interconverting halogen atoms at this position. Conversely, processes have been developed for the selective electrochemical reduction of halogen substituents at the 5-position of 4-aminopicolinic acids in the presence of halogens at the 3- and 6-positions, demonstrating the differential reactivity of halogens based on their ring position. google.comwipo.int The ability to perform halogen exchange allows for the synthesis of specific halo-derivatives that may not be directly accessible through other synthetic routes.
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Halogen Exchange | 6-Chloropicolinic acid | Concentrated HBr, reflux | 6-Bromopicolinic acid |
Chemical Transformations of the Amino and Carboxylic Acid Functional Groups
The amino and carboxylic acid moieties are key sites for chemical modification, enabling the synthesis of a wide range of derivatives such as esters and amides, and are also subject to redox chemistry.
The amino group of aminopicolinic acids can undergo oxidation. For related compounds like 4-aminopicolinic acid hydrochloride, the amino group can be oxidized to form nitroso or nitro derivatives. However, the reactivity is substrate-dependent. In studies on flavin-catalyzed oxidative decarboxylation, 4- and 6-aminosubstituted picolinic acids were found to be unreactive, whereas 3- and 5-aminopicolinic acids underwent conversion. acs.org This suggests that the position of the amino group significantly influences its susceptibility to oxidation. acs.org
Reduction chemistry on the this compound framework often targets the halogen substituent rather than the amino or carboxylic acid groups. Selective electrochemical reduction has been effectively used to remove halogen atoms from the pyridine ring of halogenated 4-aminopicolinic acids. google.comepo.orggoogle.com For instance, the halogen at the 5-position can be selectively reduced while preserving halogens at the 3- and 6-positions, a process of significant interest in the synthesis of specific herbicidal compounds. google.comwipo.int This selective dehalogenation is typically performed in an electrolytic cell using a silver cathode. google.comepo.org
| Reaction Type | Substrate Class | Reagents/Conditions | Transformation | Reference |
|---|---|---|---|---|
| Oxidation | Aminopicolinic acids | Oxidizing agents | Amino group converted to nitroso or nitro group. | |
| Reduction (Dehalogenation) | Halogenated 4-aminopicolinic acids | Electrolysis, Ag cathode, -0.6 to -1.7 V | Selective removal of halogen substituents. google.com | google.comepo.org |
The carboxylic acid group of this compound readily undergoes esterification and amide bond formation, which are standard transformations for this functional group. smolecule.comsmolecule.com
Esterification: The reaction with alcohols, typically under acidic conditions, yields the corresponding esters. smolecule.comsmolecule.com For example, the isopropyl ester of 5-bromopicolinic acid is formed from the parent acid. vulcanchem.com These ester derivatives, such as Methyl 6-bromopicolinate, often exhibit increased lipophilicity, which can improve their solubility in organic solvents and alter their biological activity.
Amide Bond Formation: The formation of an amide bond by reacting the carboxylic acid with an amine is a cornerstone of medicinal chemistry. hepatochem.com This condensation reaction typically requires an activating agent to convert the carboxylic acid into a more reactive intermediate. hepatochem.comunimi.it Common coupling reagents include carbodiimides (like DCC or DIC), phosphonium (B103445) reagents, and uronium reagents (like HATU). hepatochem.comorganic-chemistry.org For example, 3-amino-6-bromopicolinic acid has been coupled with an aniline (B41778) derivative using HATU as the activator and TEA as a base to form the corresponding picolinamide (B142947). nih.gov These reactions are crucial for creating peptide-like structures and other complex molecules with potential therapeutic applications. nih.govnih.gov
| Reaction Type | Substrate | Coupling Partner | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Esterification | This compound | Alcohol (R-OH) | Acid catalyst | Picolinate Ester | smolecule.com |
| Amide Bond Formation | 3-Amino-6-bromopicolinic acid | Aniline derivative | HATU, TEA, DMF, 40 °C | Picolinamide | nih.gov |
| Amide Bond Formation | 5-Bromopicolinic acid derivatives | Hydrazide derivative | HBTU, DIPEA, DMF | Diacyl-hydrazide | nih.gov |
Directed C-H Functionalization Strategies Utilizing Picolinic Acid Motifs
The picolinic acid moiety is a highly effective directing group in transition-metal-catalyzed C-H functionalization. researchgate.netnih.gov This strategy allows for the selective activation and transformation of otherwise inert C-H bonds, providing a powerful tool for molecular synthesis with high atom and step economy. rsc.orgsnnu.edu.cn The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group act as a bidentate, monoanionic ligand that coordinates to a metal center. nih.gov This coordination brings the catalyst into close proximity to specific C-H bonds on the substrate, facilitating their selective cleavage and subsequent functionalization. nih.govnih.gov
Picolinamide directing groups have been extensively used to direct the functionalization of sp² and sp³ C-H bonds. nih.govrsc.org This approach enables a wide range of transformations, including:
Arylation: Introducing aryl groups at the γ-position of aliphatic amines. rsc.org
Acetoxylation: Introducing an acetoxy group at the γ-C(sp³)–H bond of alkylamines. rsc.orgresearchgate.net
Amination: Forming new C-N bonds, including the synthesis of heterocycles like pyrrolidines and indolines through intramolecular C-H/N-H coupling. nih.gov
Carbonylation, Borylation, and Alkenylation: A variety of other functional groups can be installed using this strategy. researchgate.netnih.govrsc.org
The reactions are typically catalyzed by palladium, but other transition metals such as iron, cobalt, nickel, and copper have also been employed. researchgate.netnih.gov The regioselectivity is controlled by the formation of a stable five- or six-membered metallacyclic intermediate. nih.govnih.gov For instance, picolinamide-directed γ-C(sp³)–H arylation of amines proceeds through a favored double five-membered ring chelate. nih.gov This directing group strategy has proven to be exceptionally general and has been applied in the synthesis of complex molecules and natural products. nih.gov
| Functionalization Type | Directing Group | Catalyst (Example) | C-H Bond Targeted | Transformation | Reference |
|---|---|---|---|---|---|
| Arylation | Picolinamide | Pd(OAc)₂ | γ-C(sp³)–H | Forms a new C-C bond with an aryl group. | rsc.org |
| Acetoxylation | Picolinamide | Pd(OAc)₂ | γ-C(sp³)–H | Introduces an acetoxy (-OAc) group. | rsc.orgresearchgate.net |
| Intramolecular Amination | Picolinamide | Pd(OAc)₂ | δ-C(sp³)–H or C(sp²)–H | Forms heterocyclic rings (e.g., pyrrolidines). | nih.gov |
| meta-Amination | Picolinate | FeCl₃ | Arene meta-C-H | Direct amination of an aromatic ring. | nih.gov |
Palladium-Catalyzed C-H Functionalization
The picolinic acid framework, present in this compound, is a highly effective directing group in palladium-catalyzed C-H functionalization reactions. figshare.comsigmaaldrich.com This strategy allows for the selective activation of otherwise inert C-H bonds, providing a powerful tool for molecular synthesis. The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group coordinate to the palladium center, forming a stable five-membered ring chelate. This brings the catalyst into close proximity to specific C-H bonds, enabling their activation and subsequent functionalization.
Picolinic acid and its amide derivatives (picolinamides) have been successfully employed as auxiliaries for the γ-functionalization of amines and β-functionalization of carboxylic acids. figshare.com Research has demonstrated the utility of this approach in a range of transformations:
Arylation and Alkylation: Palladium-catalyzed methods have been developed for the direct arylation and alkylation of sp2 and sp3 C-H bonds using a picolinic acid auxiliary. figshare.com These reactions typically employ a palladium acetate (B1210297) catalyst with an aryl or alkyl halide and an inorganic base. figshare.com
Heterocycle Synthesis: The picolinamide directing group enables the synthesis of nitrogen-containing heterocycles like pyrrolidines and indolines through an intramolecular C-H/N-H coupling. nih.gov
Cascade Reactions: In more complex transformations, picolinic acid has been used as a directing group to initiate cascade reactions. For instance, a Pd/Cu-catalyzed cascade involving γ-C(sp³)-H arylation, C-N coupling, and subsequent dehydrogenation has been developed to synthesize 1,2-dihydroquinoline (B8789712) derivatives from aliphatic amines derivatized with picolinic acid. mdpi.com
The presence of the amino and bromo substituents on the this compound ring would further modulate the electronic properties of the system, potentially influencing the efficiency and selectivity of these catalytic processes.
Exploration of First-Row Transition Metal Catalysis in C-H Activation
While palladium has been a dominant force in C-H activation, there is growing interest in using more abundant and less expensive first-row transition metals such as iron, copper, and cobalt. researchgate.netlongdom.org The picolinic acid scaffold has also proven valuable in this context, serving as a versatile ligand or co-catalyst.
Iron and Copper Catalysis: Picolinic acid has been used as a ligand in copper-catalyzed Hurtley reactions and in cooperative Cu/Fe catalyst systems for N-arylation reactions. longdom.org It also serves as a co-catalyst in iron- and manganese-catalyzed oxidation reactions of various organic substrates. mdpi.com An iron-catalyzed Ugi-type multicomponent reaction has also been reported utilizing picolinic acid. ehu.es
Cobalt Catalysis: The mechanism of cobalt-catalyzed C-H alkoxylation has been investigated, highlighting the role of such metals in C-H functionalization. rsc.org
The ability of the picolinic acid moiety to form stable chelates is crucial for its function with these metals, facilitating the desired bond-forming and bond-breaking steps in the catalytic cycle.
Mechanistic Insights into Concerted Metalation-Deprotonation Pathways
The mechanism by which picolinic acid-assisted, palladium-catalyzed C-H activation occurs is widely believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway. acs.orgwikipedia.orgnih.gov This mechanism is distinct from other pathways like oxidative addition or electrophilic aromatic substitution and is considered the lowest energy transition state in many computational and experimental studies. wikipedia.orgnih.gov
The CMD mechanism involves a single transition state where the C-H bond is cleaved and the new carbon-metal bond is formed simultaneously. wikipedia.org The carboxylate group of the picolinic acid ligand plays a crucial role, acting as an internal base to abstract the proton from the C-H bond. wikipedia.orgnih.gov This process is facilitated through a cyclic, six-membered transition state involving the palladium center, the C-H bond, and the carboxylate. nih.govnih.gov
Key features of the CMD mechanism in this context include:
Coordination: The process begins with the coordination of the substrate's C-H bond to the high-valent, late transition metal, such as Pd(II). wikipedia.org
Concerted Transition State: The C-H bond breaks as the proton is transferred to the carboxylate base, while the carbon atom simultaneously forms a bond with the metal center. wikipedia.org
Role of Carboxylate: The presence of a carboxylate or similar basic group is a hallmark of the CMD pathway and is essential for its efficiency. wikipedia.orgnih.gov Studies have confirmed that this mechanism is operative for Pd(II), Pd(III), and Pd(IV) centers. nih.gov
DFT studies have been employed to explore the activating effect of different acid ligands on the CMD mechanism, confirming that the balance between the metal center's electrophilicity and the ligand's basicity is key to the reaction's efficiency. mdpi.com
Decarboxylation Mechanisms of Picolinic Acid Derivatives
The thermal decarboxylation of picolinic acid and its derivatives is a well-studied reaction that typically proceeds through the Hammick reaction mechanism. wikipedia.org The rate and pathway of this reaction are highly sensitive to the pH of the solution and the nature of substituents on the pyridine ring.
Kinetics and Mechanistic Investigations in Aqueous Solutions
In aqueous solutions, the decarboxylation of picolinic acids exhibits pH-dependent, first-order kinetics. cdnsciencepub.com The reaction rate generally increases as the pH rises from highly acidic conditions, reaches a maximum near the isoelectric point (the pH at which the molecule has no net charge), and then decreases to a lower, stable rate at higher pH values. cdnsciencepub.com
This behavior is explained by the relative reactivity of the different species present in solution:
Zwitterionic Species: It is concluded that the isoelectric species, which exists predominantly as a zwitterion, is the most reactive form. cdnsciencepub.com It readily loses carbon dioxide to form a reactive ylide intermediate (the "Hammick Intermediate"). wikipedia.orgcdnsciencepub.com
Anionic Species: The picolinate anion (carboxylate form) also undergoes decarboxylation, but at a significantly slower rate, approximately half as fast as the zwitterion. cdnsciencepub.com
Role of Water: Aqueous solvent is essential for the decarboxylation of the picolinate anion. cdnsciencepub.com It is proposed that water molecules form a hydrogen-bonded bridge between the carboxylate oxygen and the ring nitrogen, facilitating a lower energy pathway for CO2 loss compared to the formation of a simple 2-pyridyl carbanion. cdnsciencepub.comresearchgate.netsci-hub.se
Divalent metal ions, such as Cu²⁺, have been found to inhibit the decarboxylation of picolinic acid. researchgate.netresearchgate.net
Influence of Substituents on Decarboxylation Rates and Pathways
Substituents on the pyridine ring have a profound and sometimes counterintuitive effect on decarboxylation rates. The effect depends on the substituent's position and electronic nature, as well as on whether the reaction involves the neutral/zwitterionic acid or the anion.
For the neutral/zwitterionic picolinic acid , both electron-withdrawing and electron-releasing substituents at the 3-position accelerate the reaction. researchgate.netsci-hub.se This is primarily attributed to a steric effect where the substituent forces the carboxylic acid group out of the plane of the pyridine ring. researchgate.netsci-hub.se This loss of coplanarity reduces the bond order between the carboxyl group and the ring, weakening the C-C bond and facilitating its cleavage. researchgate.netsci-hub.se In contrast, substituents at the 4-, 5-, and 6-positions exhibit more conventional electronic effects, where electron-withdrawing groups accelerate the rate and electron-releasing groups retard it. cdnsciencepub.com
For the picolinate anion , the effect is strikingly different. All substituents at the 3-position, regardless of whether they are electron-donating or electron-withdrawing, inhibit decarboxylation. cdnsciencepub.comsci-hub.se This is thought to be a steric effect that interferes with the crucial approach of water molecules needed to form the hydrogen-bonded transition state. cdnsciencepub.com
Some amino- and hydroxy-substituted picolinic acids can follow an alternative pathway. At high acidity, 3-amino- and 3-hydroxypicolinic acids can decarboxylate via a mechanism involving initial protonation of the ring, similar to salicylic (B10762653) acid. researchgate.net At lower acidity, they revert to the standard ylide mechanism. researchgate.net
Based on these findings, for this compound, the electron-donating 6-amino group would be expected to retard decarboxylation of the neutral acid, while the electron-withdrawing 4-bromo group would accelerate it.
| Substituent Position | Substituent Type | Effect on Decarboxylation of Picolinic Acid (Zwitterion) | Effect on Decarboxylation of Picolinate (Anion) | Proposed Reason |
|---|---|---|---|---|
| 3 | Electron-Withdrawing or Electron-Releasing | Accelerates | Inhibits | Steric effect alters ring-carboxyl coplanarity (acid); Steric hindrance to solvent approach (anion). cdnsciencepub.comresearchgate.netsci-hub.se |
| 4, 5, 6 | Electron-Withdrawing (e.g., -NO₂, -Br) | Accelerates | - | Standard electronic effect stabilizes the negative charge in the transition state. cdnsciencepub.com |
| 4, 5, 6 | Electron-Releasing (e.g., -CH₃, -NH₂) | Retards | - | Standard electronic effect destabilizes the negative charge in the transition state. cdnsciencepub.com |
Photochemical Reactions of Halogenated Picolinic Acids
Halogenated picolinic acids, including 6-bromopicolinic acid, exhibit distinct photochemical reactivity upon UV irradiation, primarily involving the cleavage of the carbon-halogen bond. rsc.orgrsc.org The reaction pathways and products are dependent on the specific halogen, the solvent, and the pH of the medium. rsc.orgresearchgate.net
Studies on 6-bromopicolinate have shown that its photolysis in aqueous solution is a complex process involving both heterolytic (uneven) and homolytic (even) cleavage of the carbon-bromine bond. rsc.org The primary photoproducts identified are 6-hydroxypicolinic acid (formed in ~78% yield) and various hydroxybipyridines. rsc.orgresearchgate.net
The proposed mechanism involves the initial formation of a triplet excited state upon absorption of UV light. rsc.org This excited state can then undergo homolysis of the C-Br bond. Subsequent electron transfer from the resulting carboxypyridyl radical to the bromine atom can form an ion pair, accounting for the observation of both radical (homolytic) and ionic (heterolytic) pathways. rsc.org Unlike its chloro-analogue, the photolysis of 6-bromopicolinate is not suppressed by oxygen. rsc.org
The presence of other ions in the solution can also influence the reaction. For instance, the photolysis of 6-bromopicolinic acid is reportedly enhanced in the presence of chloride ions, leading to a high yield of 6-chloropicolinic acid via a substitution reaction.
| Compound | Conditions | Major Products | Proposed Mechanism |
|---|---|---|---|
| 6-Bromopicolinate | Aqueous solution (pH 5.4), deoxygenated | 6-Hydroxypicolinic acid (78%), Hydroxybipyridines | Heterolytic and Homolytic C-Br cleavage via triplet state. rsc.org |
| 6-Chloropicolinate | Aqueous solution (pH 5.4), deoxygenated | 6-Hydroxypicolinic acid (70%), Substituted pyrrole | Heterolytic C-Cl cleavage. rsc.org |
| 6-Chloropicolinate | 2-Propanol-water (1:1) | 6-Hydroxypicolinic acid, 2-Carboxypyridine, Pyridine, Bipyridines | Mainly homolytic C-Cl cleavage. rsc.org |
Derivatization and Functionalization Strategies for Advanced Molecular Architectures Derived from 6 Amino 4 Bromopicolinic Acid
Building Block Utility in the Synthesis of Complex Organic Molecules
6-Amino-4-bromopicolinic acid is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of more intricate organic molecules. The utility of this compound as a building block stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid at the C2 position, the bromine atom at the C4 position, and the amino group at the C6 position. Each of these sites can be addressed with a high degree of chemical selectivity, allowing for a stepwise and controlled assembly of complex structures.
The carboxylic acid group is a versatile handle for forming amide bonds, esters, and other acyl derivatives. The bromine atom is primed for participation in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be acylated, alkylated, or utilized as a key nucleophile in cyclization reactions to form fused heterocyclic systems. This trifecta of reactivity allows chemists to employ this compound as a central scaffold, systematically building out molecular complexity in multiple directions to access novel chemical space.
Construction of Nitrogen-Containing Heterocyclic Systems
The inherent structure of this compound, featuring a nucleophilic amino group and an electrophilic carboxylic acid on a pyridine (B92270) ring, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems.
The quinolone core is a privileged scaffold in medicinal chemistry. The synthesis of quinolone derivatives from this compound can be envisioned through adaptations of classic cyclization strategies, such as the Gould-Jacobs reaction. nih.govwikipedia.orgablelab.euresearchgate.netalmerja.net This approach typically involves the reaction of an aniline (B41778) with a malonic acid derivative, followed by a thermal cyclization.
In a potential synthetic route, the 6-amino group of the picolinic acid scaffold can act as the aniline component. The initial step would involve the condensation of this compound (or its corresponding ester) with an activated malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate. Subsequent thermal or acid-catalyzed intramolecular cyclization would lead to the formation of the pyridone ring, yielding a highly substituted, fused quinolone-like system known as a naphthyridinone. The carboxylic acid from the original picolinic acid scaffold would be positioned at a key location for further modification.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| 1 | This compound ester | Diethyl ethoxymethylenemalonate | Condensation | Enamine intermediate |
| 2 | Enamine intermediate | Heat / Acid catalyst | Intramolecular Cyclization | 4-Hydroxy-naphthyridinone-3-carboxylate derivative |
This table outlines a proposed synthetic pathway based on the principles of the Gould-Jacobs reaction.
Fused bicyclic triazoles are important motifs in pharmacologically active compounds. A modular, three-step procedure has been developed for the synthesis of medicinally relevant nih.govwikipedia.orgnih.gov-fused triazoles, which can be adapted for use with this compound. While published research demonstrates this pathway using the simpler 6-bromopicolinic acid, the methodology provides a clear blueprint. wikipedia.org
The synthesis begins with the coupling of an N-protected amino acid with an acyl hydrazine (B178648). The resulting intermediate is then coupled with a picolinic acid derivative. To apply this to this compound, the 6-amino group would likely require a protecting group (e.g., Boc or Fmoc) to prevent unwanted side reactions. The carboxylic acid of the protected this compound would be activated and reacted with the free hydrazine moiety of the amino acid-acyl hydrazine conjugate. This forms a bis-acyl hydrazine intermediate. The final step involves a dehydration and cyclization reaction, often mediated by tosyl chloride or under microwave conditions, to form the fused nih.govwikipedia.orgnih.gov-triazole ring system, which is fused to the pyridine core, creating a triazolopyridine structure. wikipedia.org
| Precursor 1 | Precursor 2 | Coupling Reagent | Key Intermediate | Cyclization Condition | Final Product |
| N-Boc-Alanine | Acyl Hydrazine | T3P | N-Boc-Alanine-Acyl Hydrazine | - | - |
| N-Boc-Alanine-Acyl Hydrazine | Protected this compound | T3P | Bis-acyl hydrazine | Microwave 180 °C | Fused Bicyclic Triazolopyridine |
This table illustrates an adapted synthetic strategy for fused bicyclic triazoles based on established methods. wikipedia.org
Conjugation with Amino Acids and Formation of Peptide Derivatives
The carboxylic acid functionality of this compound provides a direct attachment point for conjugation with amino acids and peptides. This process involves the formation of a stable amide bond between the picolinic acid's carboxyl group and the N-terminal amino group of an amino acid or a peptide chain. Such conjugations are valuable for creating novel peptidomimetics, targeted drug delivery systems, or probes for chemical biology.
The coupling reaction is typically carried out using standard peptide synthesis protocols, either in solution-phase or on a solid support (Solid-Phase Peptide Synthesis, SPPS). nih.govwikipedia.orglibretexts.org The carboxylic acid is first activated to a more reactive species to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions such as racemization. nih.govluxembourg-bio.com During this process, the 6-amino group on the picolinic acid scaffold would need to be protected to ensure selective amide bond formation at the C2-carboxyl position.
| This compound Derivative | Amino Acid/Peptide | Coupling Reagents | Solvent | Product |
| N-Boc-6-amino-4-bromopicolinic acid | Glycine methyl ester | EDC, HOBt | DMF | N-Boc-6-amino-4-bromopicolinoyl-glycine methyl ester |
| N-Boc-6-amino-4-bromopicolinic acid | Leucine benzyl (B1604629) ester | HATU, DIPEA | DCM | N-Boc-6-amino-4-bromopicolinoyl-leucine benzyl ester |
| N-Boc-6-amino-4-bromopicolinic acid | H-Ala-Val-Phe-Resin | DCC, HOBt | DMF/DCM | Picolinoyl-Peptide on Resin |
This table provides examples of common coupling conditions for conjugating this compound with amino acids.
Scaffold Modifications for Targeted Chemical Applications
The this compound scaffold can be systematically modified at its bromine and amino positions to generate libraries of compounds for various chemical applications. The bromine atom at the C4 position is particularly valuable as a handle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by reacting the bromo-scaffold with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org This reaction is a powerful tool for building molecular complexity and exploring structure-activity relationships. Similarly, the Buchwald-Hartwig amination enables the formation of new C-N bonds by coupling the bromo-scaffold with various primary or secondary amines, providing access to a diverse set of 4-amino-substituted picolinic acid derivatives. organic-chemistry.orgwikipedia.orgacsgcipr.orglibretexts.orgyoutube.com
The amino group at the C6 position offers another point for diversification. It can undergo acylation with various acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity or material properties.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagent | Product |
| Suzuki Coupling | This compound ester | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Amino-4-phenylpicolinic acid ester |
| Suzuki Coupling | This compound ester | Thiophene-3-boronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 6-Amino-4-(thiophen-3-yl)picolinic acid ester |
| Buchwald-Hartwig Amination | This compound ester | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-4-morpholinopicolinic acid ester |
| Acylation | This compound ester | Acetyl chloride | Pyridine | 6-(Acetylamino)-4-bromopicolinic acid ester |
This table summarizes key scaffold modification reactions applicable to the this compound core.
Coordination Chemistry and Metal Complexation of 6 Amino 4 Bromopicolinic Acid Derivatives
Ligand Design and Metal Chelation Modes of Picolinic Acid Derivatives
Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid at the 2-position, is a classic chelating agent. sjctni.eduwikipedia.org Its derivatives are designed to tune the electronic and steric properties of the resulting metal complexes, influencing their stability, solubility, and reactivity. The presence of substituents like amino and bromo groups on the pyridine ring, as in 6-Amino-4-bromopicolinic acid, is expected to modify the ligand's donor properties and the architecture of its coordination compounds.
The most prevalent coordination mode for picolinic acid and its derivatives involves the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group. sjctni.eduresearchgate.net This N,O-bidentate chelation forms a stable five-membered ring with the metal center. researchgate.netnih.gov This chelating behavior is a cornerstone of its coordination chemistry, leading to the formation of well-defined, often neutral, and lipophilic complexes with transition metals such as copper, iron, zinc, and cobalt. sjctni.eduuab.cat Upon complexation, the ligand typically exists in its deprotonated form, the picolinate (B1231196) anion. ionicviper.org
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with picolinic acid derivatives is generally straightforward. A common method involves the refluxion of the corresponding metal salt and the picolinic acid derivative in a suitable solvent, such as ethanol, for several hours. sjctni.edu The resulting complexes can then be crystallized by concentrating and cooling the solution. sjctni.edu Characterization relies on a suite of analytical techniques, including single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry. nih.govuab.cat
Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon in the crystal engineering of coordination compounds. acs.orgyoutube.com Different polymorphs arise from variations in the packing of molecules or coordination units within the crystal lattice, influenced by factors like hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.net For picolinic acid derivatives, the formation of different supramolecular synthons can lead to distinct crystalline architectures. acs.org The study of polymorphism is crucial as different forms can exhibit varied physical properties, including solubility and stability. nih.gov The selective synthesis of a desired polymorph remains a key challenge in crystal engineering. acs.org
The pH of the reaction medium is a critical parameter that can dictate the outcome of crystallization, including the formation of specific polymorphs. researchgate.netrsc.org For ligands like this compound, which contain both an acidic carboxylic group and a basic amino group, pH determines the protonation state of the molecule. This, in turn, affects its coordination behavior and the intermolecular interactions, such as hydrogen bonds, that guide the self-assembly of the crystal structure. rsc.org Controlling the pH can thus be a powerful tool to steer the crystallization process towards a desired polymorphic form.
Spectroscopic and Magnetic Properties of Coordination Complexes
The formation of coordination complexes with picolinic acid derivatives is typically confirmed through various spectroscopic techniques.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: Coordination of the picolinate ligand to a metal center is evidenced by shifts in the vibrational frequencies of the C=O and C=N groups. A negative shift (to a lower frequency) in these bands suggests their involvement in bonding. sjctni.edu Furthermore, the appearance of new bands in the far-IR region can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, confirming chelation. sjctni.eduresearchgate.net
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination environment. For instance, the position and shape of d-d transition bands can help assign geometries such as octahedral or distorted octahedral for transition metal complexes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Shifts in the signals of the protons and carbons near the coordination sites indicate complex formation. nih.gov
Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal center. iitk.ac.in This information is crucial for understanding the electronic structure and spin state of the metal ion. For example, many Co(II) and Cu(II) picolinate complexes are paramagnetic and exhibit magnetic moments consistent with their expected number of unpaired electrons in a given geometry (e.g., octahedral). sjctni.eduuab.cat Some lanthanide coordination polymers based on picolinate ligands have been shown to exhibit slow magnetic relaxation, a characteristic of single-molecule magnets. mdpi.com
Below is a table summarizing typical spectroscopic and magnetic data for picolinate complexes with various divalent metals, which are expected to be analogous for derivatives like this compound.
| Metal Ion | Typical Geometry | Magnetic Moment (μeff, B.M.) | Key UV-Vis Bands (cm⁻¹) | Reference |
| Co(II) | Octahedral | ~4.9 | ~19,607 | researchgate.net |
| Ni(II) | Octahedral | ~2.9 | ~28,089 | researchgate.net |
| Cu(II) | Distorted Octahedral | ~1.9 | ~15,290 | researchgate.net |
| Mn(II) | Octahedral | ~6.0 | - | researchgate.net |
Table is interactive and can be sorted.
Role as Ligands in Catalytic Systems
Picolinic acid derivatives have proven to be effective ligands in various catalytic systems. Their ability to form stable chelates with transition metals is key to their function. For example, copper complexes bearing picolinamide (B142947) (an amide derivative of picolinic acid) ligands have been successfully employed as catalysts for aryl ether synthesis. nih.gov The substituents on the picolinic acid ring can play a crucial role in tuning the redox properties of the metal center, thereby influencing the catalyst's efficacy. nih.gov Furthermore, a one-dimensional copper(II) coordination polymer based on 2-picolinic acid has demonstrated high efficiency in catalyzing the "click" reaction to selectively synthesize 1,4-disubstituted 1,2,3-triazoles. nih.gov These examples highlight the potential for complexes of this compound to serve as versatile catalysts in organic synthesis. researchgate.netrsc.org
Computational Chemistry and Theoretical Investigations of 6 Amino 4 Bromopicolinic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the optimized molecular geometry and predict various chemical properties. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p), are employed to understand structural features and charge distribution. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.78 |
| Energy Gap (ΔE) | 4.37 |
Note: The data presented is illustrative for a similar aromatic amino acid and not specific to 6-Amino-4-bromopicolinic acid.
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov For a molecule like this compound, negative potentials would be expected around the nitrogen and oxygen atoms, while positive potentials would be associated with the hydrogen atoms.
Mulliken atomic charge analysis provides a quantitative measure of the charge distribution by assigning a partial charge to each atom in the molecule. This method helps in understanding the electronic character of different atoms. For instance, in a related pyridine derivative, the amino group's nitrogen atom was found to have the highest negative charge density, indicating its role as a primary site for interaction with electrophiles. nih.gov
| Atom | Mulliken Charge (e) |
|---|---|
| N (Pyridine) | -0.51 |
| N (Amino) | -0.76 |
| O (Carbonyl) | -0.55 |
| O (Hydroxyl) | -0.65 |
| Br | -0.10 |
Note: The data is representative for a substituted pyridine and serves as an example. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their strength.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N8 | π* (C3-C4) | 45.81 |
| LP (1) O1 | π* (C7-O2) | 28.50 |
| π (C5-C6) | π* (C3-C4) | 20.15 |
Note: The data is illustrative for a related heterocyclic system and not specific to this compound.
Molecular Conformation and Tautomeric Equilibria Studies
Molecules with amino and carboxylic acid groups can exist in different conformations and tautomeric forms. For this compound, potential tautomers include the amino-imino forms on the pyridine ring and the neutral-zwitterionic forms involving the carboxylic acid and the basic nitrogen atoms. The relative orientation of the carboxylic acid group with respect to the pyridine ring also leads to different conformers.
Computational studies, particularly DFT, are used to determine the relative energies and stabilities of these different forms in both the gas phase and in solution. nih.gov The calculations can predict the most stable tautomer and conformer under specific conditions, which is essential for understanding its chemical behavior and biological interactions. For example, in many amino acids, the zwitterionic form is more stable in polar solvents, while the neutral form is favored in the gas phase.
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the crystal packing and influence the material's physical properties. For this compound, the amino and carboxylic acid groups are strong candidates for forming robust hydrogen bonds (e.g., N-H···O, O-H···N), while the bromine atom can participate in halogen bonding (C-Br···O/N) and the pyridine ring can engage in π-π stacking interactions.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.1 |
| O···H / H···O | 21.5 |
| C···H / H···C | 12.8 |
| Br···H / H···Br | 10.3 |
| Br···C / C···Br | 2.2 |
| Other | 8.1 |
Note: The data is based on findings for similar brominated aromatic compounds and serves to illustrate the typical results of a Hirshfeld analysis. nih.govnih.gov
Absence of Detailed Computational and Crystallographic Data for this compound
Despite extensive searches of scientific literature and chemical databases, detailed computational and crystallographic studies specifically focusing on the hydrogen bonding networks and π–π stacking interactions of this compound are not publicly available.
While general principles of computational chemistry allow for the theoretical investigation of such interactions, specific research findings, including quantitative data on bond lengths, bond angles, dihedral angles, and interaction energies for the crystal structure of this compound, have not been published in the accessible scientific literature.
Theoretical studies and crystal structure analyses are crucial for elucidating the precise nature of supramolecular assemblies. For related compounds, such as other substituted picolinic acids, research has demonstrated the prevalence of hydrogen-bonded dimers and various π–π stacking configurations. vulcanchem.com However, the specific arrangement and energetic contributions of these interactions are highly dependent on the precise substitution pattern of the aromatic ring. The presence and relative positions of the amino and bromo substituents on the picolinic acid framework would significantly influence the electronic distribution and steric factors, thereby dictating the geometry and strength of any hydrogen bonds and π–π stacking interactions.
In the absence of dedicated studies on this compound, any discussion on its hydrogen bonding networks and π–π stacking would be purely speculative and would not meet the required standards of scientific accuracy based on detailed research findings. The generation of informative data tables, as requested, is therefore not possible.
Further experimental work, such as single-crystal X-ray diffraction, and targeted computational studies, like Density Functional Theory (DFT) calculations, would be required to provide the specific data needed to thoroughly describe the hydrogen bonding and π–π stacking interactions within this compound.
Advanced Spectroscopic and Structural Characterization Methodologies for 6 Amino 4 Bromopicolinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
While specific experimental NMR data for 6-Amino-4-bromopicolinic acid is not widely published, the expected chemical shifts can be predicted based on the electronic effects of the substituents on the picolinic acid framework. The pyridine (B92270) ring contains two aromatic protons. The amino group (-NH₂) acts as an electron-donating group, causing an upfield shift (to lower ppm values) for nearby protons. Conversely, the bromine atom (-Br) and the carboxylic acid group (-COOH) are electron-withdrawing, causing a downfield shift (to higher ppm values).
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring (H-3 and H-5). A broad signal for the amino (-NH₂) protons and another for the carboxylic acid (-COOH) proton would also be anticipated, with the latter often appearing far downfield.
In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts are influenced by the attached functional groups. The carbon bearing the carboxylic acid group (C-2) and the carbon attached to the bromine (C-4) are expected to be significantly deshielded and appear at higher ppm values. The carbons attached to the nitrogen and the amino group (C-6) would also have characteristic shifts.
For a closely related isomer, 4-amino-6-bromopicolinic acid, predicted NMR values suggest the types of shifts that can be expected. vulcanchem.com
| Nucleus | Position | Predicted Chemical Shift (δ) [ppm] (for 4-amino-6-bromopicolinic acid) vulcanchem.com | Expected Characteristics for this compound |
|---|---|---|---|
| ¹H | H-3 | ~8.2 | Aromatic proton, singlet or narrow doublet |
| H-5 | ~7.1 | Aromatic proton, singlet or narrow doublet | |
| -NH₂ | ~5.3 | Broad singlet, exchangeable with D₂O | |
| ¹³C | C-2 (C-COOH) | ~165 | Quaternary carbon, downfield due to C=O |
| C-4 (C-Br) | - | Quaternary carbon, downfield shift due to Br | |
| C-6 (C-NH₂) | ~150 | Quaternary carbon, downfield shift due to N and NH₂ | |
| Pyridine Ring CH | ~130 | Signals for C-3 and C-5 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a molecular formula, providing strong evidence for a compound's identity.
For this compound, with the molecular formula C₆H₅BrN₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated value is then compared to the experimentally measured mass. The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 Da.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrN₂O₂ | appchemical.comnih.gov |
| Calculated Monoisotopic Mass ([M] for ⁷⁹Br) | 215.95344 Da | nih.gov |
| Calculated Monoisotopic Mass ([M] for ⁸¹Br) | 217.95139 Da | Calculated |
| Expected [M+H]⁺ (for ⁷⁹Br) | 216.96122 Da | Calculated |
| Expected [M+H]⁺ (for ⁸¹Br) | 218.95917 Da | Calculated |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information about a molecule's functional groups and electronic structure.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and vibrations of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong UV absorption due to π→π* transitions within the conjugated pyridine ring system. The presence of the amino and carboxylic acid substituents can shift the absorption maxima (λ_max) and influence the intensity of the absorption bands.
| Spectroscopy | Functional Group / Transition | Expected Absorption Region | Notes |
|---|---|---|---|
| Infrared (IR) | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ | Very broad band due to hydrogen bonding. vulcanchem.com |
| N-H Stretch (Amino Group) | ~3300-3500 cm⁻¹ | Two bands often observed for primary amines. vulcanchem.com | |
| C=O Stretch (Carboxylic Acid) | ~1680-1720 cm⁻¹ | Strong, sharp absorption. vulcanchem.com | |
| C=C and C=N Stretches (Aromatic Ring) | ~1400-1600 cm⁻¹ | Multiple bands of varying intensity. | |
| C-O Stretch (Carboxylic Acid) | ~1210-1320 cm⁻¹ | Strong absorption. | |
| C-Br Stretch | ~550-650 cm⁻¹ | Typically in the lower frequency region. vulcanchem.com | |
| Ultraviolet-Visible (UV-Vis) | π→π* Transitions | ~200-400 nm | Characteristic of the substituted aromatic system. |
| n→π* Transitions | >300 nm | Weaker absorption, may be obscured by π→π* bands. |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
While the specific crystal structure of this compound has not been detailed in publicly available literature, studies on analogous bromopicolinic acids provide insight into its likely solid-state behavior. vulcanchem.com Picolinic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. The crystal packing would also be influenced by hydrogen bonds involving the amino group and potential halogen bonding involving the bromine atom. A definitive analysis would require the growth of a suitable single crystal and subsequent XRD analysis to determine its crystal system, space group, and unit cell dimensions. For example, related bromopicolinic acid compounds have been shown to crystallize in monoclinic or triclinic systems. vulcanchem.comresearchgate.net
| Parameter | Anticipated Finding | Basis |
|---|---|---|
| Crystal System | Likely Monoclinic or Triclinic | Based on data from analogous picolinic acid derivatives. vulcanchem.comresearchgate.net |
| Key Intermolecular Interactions | - Carboxylic acid hydrogen-bonded dimers
| Common packing motifs for this class of compounds. vulcanchem.com |
| Molecular Conformation | The pyridine ring and carboxylic acid group are expected to be nearly coplanar. | To maximize conjugation. |
Emerging Academic Research Applications of 6 Amino 4 Bromopicolinic Acid in Chemical Science
Strategic Intermediate in Pharmaceutical Synthesis Research
The picolinic acid scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of bioactive molecules. 6-Amino-4-bromopicolinic acid serves as a valuable starting material for the synthesis of complex heterocyclic systems, particularly quinolones. The 6-aminoquinolone structure is a recognized pharmacophore known for its potent antibacterial properties. nih.gov Research into this class of compounds has demonstrated that modifications at various positions on the quinolone ring system can significantly enhance antibacterial activity, especially against Gram-positive bacteria, including resistant strains of Staphylococcus aureus. nih.gov
The chemical architecture of this compound makes it an ideal precursor for constructing novel quinolone derivatives. Established synthetic methodologies, such as the Gould-Jacobs reaction, can be employed to build the quinolone core from amino-heterocyclic starting materials. mdpi.com In this context, the amino group of this compound can act as the nucleophile to initiate ring formation, ultimately becoming the C6-amino group in the final quinolone product. Furthermore, the bromine atom at the C4 position of the picolinic acid provides a versatile handle for introducing additional molecular diversity through cross-coupling reactions, allowing for the synthesis of novel analogues with potentially enhanced pharmacological profiles. The development of new synthetic methods for quinolone derivatives remains an active area of research, with a focus on creating compounds with broad biological activities, including antibacterial, antimalarial, antiviral, and anticancer properties. mdpi.com
Key Building Block in Agrochemical Development
In the field of agrochemical research, picolinic acids are a cornerstone in the development of synthetic auxin herbicides. rsc.org These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weed species. Two recently commercialized herbicides, halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, are based on the 6-aryl-2-picolinate scaffold, highlighting the importance of this chemical class. rsc.org
This compound is a key building block for the synthesis of next-generation picolinate (B1231196) herbicides. The bromine atom at the 4-position and the amino group at the 6-position provide reactive sites for diversification. Research has shown that replacing the chlorine atom at the 6-position of traditional picolinate herbicides like picloram (B1677784) with substituted pyrazolyl or other aryl rings can lead to compounds with superior herbicidal activity and a broader weed control spectrum. dntb.gov.uaacademicjournals.org For instance, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were designed and synthesized, with several exhibiting excellent inhibitory effects on broadleaf weeds. dntb.gov.ua The bromine atom on the this compound core is an excellent functional group for introducing such aryl or heteroaryl moieties via transition metal-catalyzed cross-coupling reactions, making it a strategically important intermediate in the discovery of novel synthetic auxin herbicides. dntb.gov.uaacademicjournals.org
Data derived from studies on analogous 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. dntb.gov.ua
Utility in Advanced Materials Science Research, including Molecular Switches and Devices
While research into the specific materials science applications of this compound is an emerging area, its structural components are found in molecules with well-documented utility in functional materials. The picolinic acid moiety is an excellent ligand for coordinating with metal ions, making it a prime candidate for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com For example, 5-aminopyridine-2-carboxylic acid has been used to build coordination polymers with lanthanide metals, yielding materials with interesting luminescence and magnetic properties. nih.gov
Furthermore, related brominated picolinic acids have been utilized in the synthesis of photoluminescent materials. In one study, 5-bromo-3-fluoropicolinic acid was a key intermediate in preparing pyridine-triazole ligands that, when complexed with Rhenium (Re), produced complexes with high photoluminescence quantum yields of up to 55%. ossila.com Such materials are of interest for applications in sensors, lighting, and displays. The combination of a pyridine-carboxylic acid unit for metal binding and an aromatic system that can be modified via its bromo- and amino-substituents suggests that this compound could be a valuable building block for novel functional materials, including:
Luminescent Materials: For use in OLEDs or as fluorescent sensors.
Coordination Polymers: Creating porous materials for gas storage or catalysis. nih.gov
Nonlinear Optical (NLO) Materials: Picolinic acid salts have been shown to possess NLO properties, relevant for optoelectronic technology. academicjournals.org
Electrode Materials: Picolinic acid derivatives have been investigated as high-performance, sustainable materials for energy storage devices like supercapacitors. dntb.gov.ua
Role in Catalyst and Ligand Design for Organic Reactions
The molecular structure of this compound makes it an excellent candidate for ligand design in coordination chemistry and catalysis. The presence of the pyridine (B92270) nitrogen, the amino nitrogen, and the carboxylate oxygen atoms allows for polydentate coordination to a metal center, forming stable chelate complexes. nih.gov The ability of aminopicolinic acid derivatives to act as ligands for transition metals is well-established. umsl.edu
Specific research has demonstrated that 4-amino-6-bromopicolinic acid can form stable octahedral complexes with copper (II) and iron (III) ions. nih.gov These metal complexes have shown significant catalytic activity. In one study, they were used as catalysts in Fenton-like reactions for the degradation of organic pollutants, successfully degrading 92% of a methyl orange dye solution within 30 minutes. nih.gov This highlights the potential of metal complexes derived from this ligand in environmental remediation applications. The general utility of picolinic acid-based metal complexes as catalysts has also been shown in other areas, such as the use of a copper (II) coordination polymer for catalyzing click reactions to synthesize 1,4-disubstituted triazoles. The combination of strong chelating ability and the potential for electronic tuning via its substituents makes this compound a promising scaffold for the development of new, efficient catalysts for a variety of organic transformations.
Data is for the structurally analogous 4-amino-6-bromopicolinic acid. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-4-bromopicolinic acid, and how can purity be optimized during purification?
- Methodology : The synthesis typically involves bromination of a picolinic acid precursor (e.g., 6-aminopicolinic acid) using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Post-reaction, purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients). Purity (>95%) is verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?
- Methodology :
- NMR : H NMR (DMSO-d6) should show aromatic protons (δ 7.8–8.5 ppm), with distinct splitting patterns for the pyridine ring. The amino group may appear as a broad singlet (~δ 5.5 ppm). C NMR will confirm carbonyl (C=O, ~170 ppm) and bromine-substituted carbons (~110 ppm).
- MS : ESI-MS in positive mode should display [M+H] at m/z 231 (CHBrNO).
- IR : Stretching vibrations for NH (~3400 cm) and C=O (~1680 cm) .
Q. How should this compound be stored to ensure long-term stability?
- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Regular stability checks via TLC or HPLC are recommended. Avoid aqueous solutions at neutral/basic pH due to potential hydrolysis of the bromine substituent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during bromination of picolinic acid derivatives?
- Methodology : Regioselectivity issues arise from competing bromination at positions 4 vs. 5 on the pyridine ring. Computational modeling (DFT calculations for transition state energies) and directing group strategies (e.g., using protecting groups on the amino moiety) can improve selectivity. Validate outcomes via X-ray crystallography (using SHELX for structure refinement) and compare with literature analogs .
Q. What strategies mitigate tautomerism-induced ambiguities in NMR data for this compound derivatives?
- Methodology : Tautomerism between amino and imino forms complicates spectral interpretation. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to observe dynamic equilibria. 2D NMR (HSQC, HMBC) and N NMR can clarify bonding patterns. Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. How can conflicting biological activity data for this compound in enzyme inhibition assays be systematically analyzed?
- Methodology : Contradictions may stem from assay conditions (pH, ionic strength) or impurities. Replicate studies under standardized protocols (e.g., IC determination via fluorogenic substrates). Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. Compare with structurally similar controls (e.g., 6-Amino-5-bromopicolinic acid) to isolate substituent effects .
Q. What role does this compound play in metal-organic framework (MOF) synthesis, and how is ligand coordination confirmed?
- Methodology : The compound acts as a chelating ligand for transition metals (e.g., Cu, Fe). Confirm coordination via UV-Vis (d-d transitions), EPR (for paramagnetic metals), and single-crystal XRD. Thermogravimetric analysis (TGA) assesses thermal stability of the MOF .
Methodological Frameworks
-
PICO(T) for Experimental Design :
-
Contradiction Analysis : Apply triangulation (combine HPLC, NMR, and computational data) to validate findings. Use systematic reviews to contextualize outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
